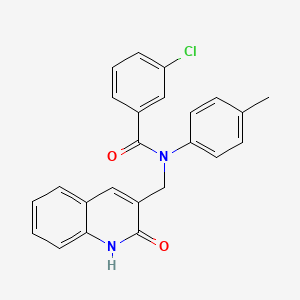
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CQBT and is a derivative of quinoline.
Mecanismo De Acción
The mechanism of action of CQBT involves the inhibition of DNA synthesis and cell division. It has been shown to bind to DNA and prevent the replication of cancer cells. CQBT also inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
CQBT has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. CQBT has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CQBT in lab experiments include its high purity and stability, ease of synthesis, and low cost. However, the limitations of using CQBT include its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of CQBT. These include the optimization of its synthesis method, the identification of its molecular targets, and the development of new derivatives with improved properties. CQBT can also be studied for its potential use in drug delivery systems and as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, CQBT is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of CQBT and its derivatives in various fields.
Métodos De Síntesis
The synthesis of CQBT involves the reaction of 2-hydroxy-3-formylquinoline with p-toluidine and 3-chlorobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by a series of steps. The yield of CQBT is around 60-70%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
CQBT has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. CQBT has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-9-11-21(12-10-16)27(24(29)18-6-4-7-20(25)14-18)15-19-13-17-5-2-3-8-22(17)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFJHFHGHQUQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


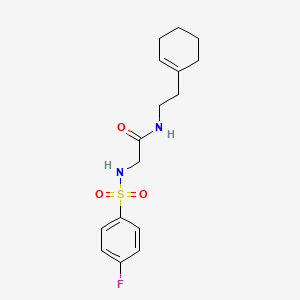
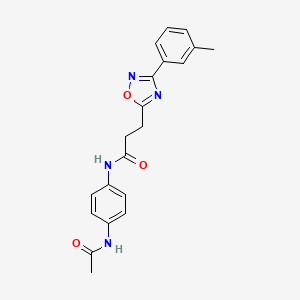
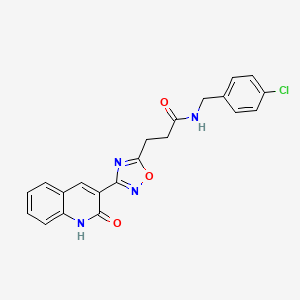



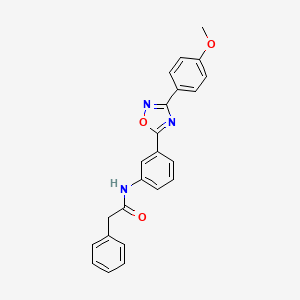
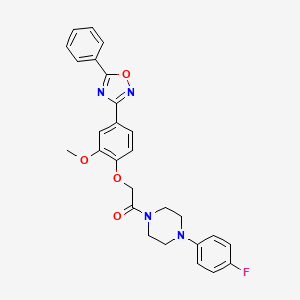
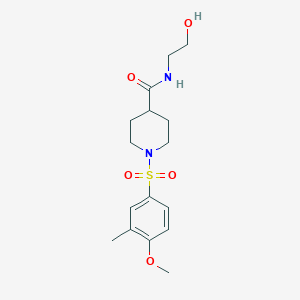
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)


